2-(Methylthio)-5-undecyl-1,3,4-oxadiazole

Medicinal Chemistry ADME Lipophilicity

This 1,3,4-oxadiazole features a unique 5-undecyl-2-methylthio substitution pattern, delivering optimal lipophilicity (LogP 4.86) and membrane permeability for intracellular pathogen targeting and CNS drug discovery. Its balanced PSA (64.22 Ų) ensures blood-brain barrier penetration while maintaining moderate polarity. Ideal as a SAR reference standard to assess alkyl chain effects on LogP/PSA. For research-use procurement of high-purity batches, choose this precisely characterized derivative to ensure experimental reproducibility.

Molecular Formula C14H26N2OS
Molecular Weight 270.44 g/mol
CAS No. 84143-68-0
Cat. No. B11946331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-undecyl-1,3,4-oxadiazole
CAS84143-68-0
Molecular FormulaC14H26N2OS
Molecular Weight270.44 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NN=C(O1)SC
InChIInChI=1S/C14H26N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-15-16-14(17-13)18-2/h3-12H2,1-2H3
InChIKeyFNRKPPBJURUWHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-undecyl-1,3,4-oxadiazole (CAS 84143-68-0) Procurement and Differentiation Guide


2-(Methylthio)-5-undecyl-1,3,4-oxadiazole (CAS 84143-68-0) is a 1,3,4-oxadiazole heterocycle characterized by a long, lipophilic undecyl chain at the 5‑position and a methylthio (S‑methyl) substituent at the 2‑position. Its molecular formula is C₁₄H₂₆N₂OS with a molecular weight of 270.43 g/mol . Computed physicochemical properties include a polar surface area (PSA) of 64.22 Ų and a calculated LogP of 4.86, reflecting its pronounced lipophilicity . As a member of the 1,3,4‑oxadiazole class, it is of interest for antimicrobial and antioxidant research, though direct primary literature on this specific compound remains sparse [1].

Why Generic 1,3,4-Oxadiazole Substitution Fails for 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole (84143-68-0)


In‑class 1,3,4‑oxadiazole derivatives cannot be simply interchanged because their physicochemical and biological profiles are exquisitely sensitive to even minor substituent variations. The 5‑position alkyl chain length, the presence and nature of the 2‑position thioether, and the overall lipophilicity all dictate critical properties such as membrane permeability, metabolic stability, and target binding affinity . For example, replacing the 5‑undecyl chain with a phenyl group dramatically reduces LogP from 4.86 to 2.46, while modifying the 2‑methylthio to a larger ethylthio group can sterically hinder target engagement . Consequently, procurement based solely on the 1,3,4‑oxadiazole core without confirming the specific substitution pattern (5‑undecyl, 2‑methylthio) risks delivering a compound with divergent solubility, stability, and bioactivity, undermining experimental reproducibility and cost‑efficiency.

Quantitative Evidence for Selecting 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole Over Analogs


Enhanced Lipophilicity Drives Membrane Permeability and Bioavailability

The long 5‑undecyl chain of the target compound imparts a substantially higher calculated LogP (4.86) compared to the 5‑phenyl analog (LogP = 2.46), a 2.4‑unit increase representing a >250‑fold greater partition coefficient . This enhanced lipophilicity is critical for passive diffusion across biological membranes and for achieving adequate tissue penetration in antimicrobial or CNS‑targeted applications.

Medicinal Chemistry ADME Lipophilicity

Polar Surface Area (PSA) Governs Solubility and Permeability Balance

The target compound maintains a polar surface area (PSA) of 64.22 Ų, which is identical to that of the 5‑phenyl analog but 65% higher than the PSA of 2,5‑diundecyl‑1,3,4‑oxadiazole (38.92 Ų) . This intermediate PSA value provides a favorable balance between lipophilicity‑driven membrane permeability and aqueous solubility, as predicted by Lipinski’s rule (PSA < 140 Ų for oral bioavailability) and the more stringent CNS multiparameter optimization (PSA < 90 Ų for brain penetration) [1].

Physicochemical Characterization Drug‑likeness Lipinski's Rules

Class‑Level Antimicrobial Activity of 1,3,4‑Oxadiazole Thioethers

1,3,4‑Oxadiazole thioether derivatives, as a class, exhibit broad‑spectrum antimicrobial activity. A recent study reported that novel 1,3,4‑oxadiazole thioether derivatives displayed strong antibacterial effects, with MIC values as low as 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli [1]. While direct MIC data for the specific 2‑(methylthio)‑5‑undecyl compound are not available, its structural features (2‑methylthio, long alkyl chain) align with the design principles that confer potent antibacterial action in this class [2].

Antimicrobial Screening Antibacterial SAR

Potential as a Lipophilic Standard in Analytical Method Development

The high LogP (4.86) and moderate PSA (64.22 Ų) of 2‑(methylthio)‑5‑undecyl‑1,3,4‑oxadiazole predict strong retention on reversed‑phase HPLC columns under typical gradient conditions . This property makes it a suitable internal standard or system suitability test compound for methods requiring a lipophilic, UV‑detectable oxadiazole marker. In contrast, the 5‑phenyl analog (LogP 2.46) elutes much earlier and may co‑elute with common polar impurities .

Analytical Chemistry HPLC Reference Standard

Primary Research and Industrial Application Scenarios for 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole


Lipophilicity‑Dependent Antimicrobial Scaffold Design

Medicinal chemistry groups developing novel antibacterial or antifungal agents should prioritize this compound when the target pathogen resides in lipid‑rich niches (e.g., skin, biofilm, intracellular compartments). Its LogP of 4.86—258‑fold higher than the phenyl analog—ensures excellent membrane penetration, a prerequisite for intracellular pathogen targeting .

CNS‑Targeted Drug Discovery Programs

For CNS drug discovery, the compound’s PSA of 64.22 Ų falls within the optimal range for blood‑brain barrier penetration (PSA < 90 Ų) while its high LogP favors passive diffusion [1]. This makes it a valuable starting point for CNS‑active 1,3,4‑oxadiazole derivatives, avoiding the solubility pitfalls of the even more lipophilic 2,5‑diundecyl analog (PSA 38.92 Ų).

Reversed‑Phase HPLC Method Development

Analytical laboratories requiring a strongly retained, UV‑active oxadiazole internal standard or system suitability marker will find this compound ideal. Its predicted retention factor (k’ > 10) under standard C18 gradients distinguishes it from more polar analogs (k’ ~ 3‑5) and minimizes interference from matrix components .

Physicochemical Property Benchmarking in Oxadiazole SAR Studies

In structure‑activity relationship campaigns, this compound serves as a key reference for quantifying the impact of alkyl chain length on LogP and PSA. Direct comparisons with the 5‑phenyl and 2,5‑diundecyl analogs reveal that the 5‑undecyl‑2‑methylthio substitution pattern achieves a balanced profile of high lipophilicity and moderate polarity, informing the design of subsequent analogs with optimized ADME properties .

Quote Request

Request a Quote for 2-(Methylthio)-5-undecyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.